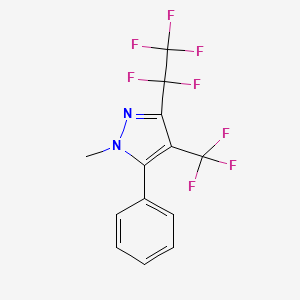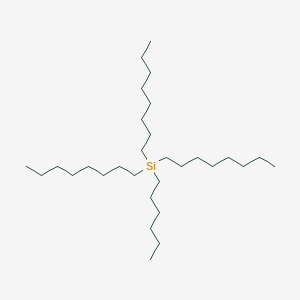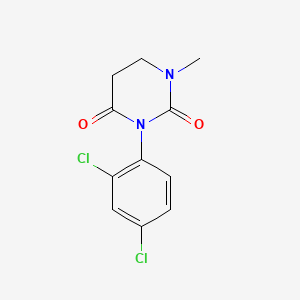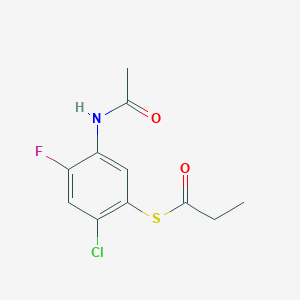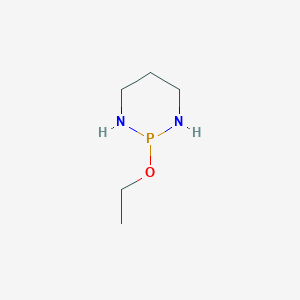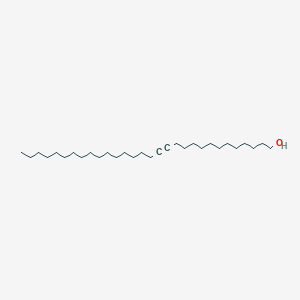
2,2,2-Trichloroethyl 3-(1-fluorocyclohexyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trichloroethyl 3-(1-fluorocyclohexyl)propanoate is an organic compound that features a trichloroethyl group and a fluorocyclohexyl group attached to a propanoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethyl 3-(1-fluorocyclohexyl)propanoate typically involves the esterification of 3-(1-fluorocyclohexyl)propanoic acid with 2,2,2-trichloroethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene to achieve the desired esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of automated systems can help in maintaining optimal reaction conditions, such as temperature and pressure, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trichloroethyl 3-(1-fluorocyclohexyl)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-(1-fluorocyclohexyl)propanoic acid and 2,2,2-trichloroethanol.
Reduction: The trichloroethyl group can be reduced to a dichloroethyl or monochloroethyl group using reducing agents such as zinc and acetic acid.
Substitution: The fluorocyclohexyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Zinc and acetic acid for selective reduction of the trichloroethyl group.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: 3-(1-fluorocyclohexyl)propanoic acid and 2,2,2-trichloroethanol.
Reduction: Dichloroethyl or monochloroethyl derivatives.
Substitution: Various substituted cyclohexylpropanoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trichloroethyl 3-(1-fluorocyclohexyl)propanoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique structural features.
Materials Science: Investigated for its potential use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,2,2-Trichloroethyl 3-(1-fluorocyclohexyl)propanoate depends on the specific application. In organic synthesis, it acts as a building block for more complex molecules. In pharmaceuticals, its mechanism would depend on the target molecule it is designed to interact with. The trichloroethyl group can act as a protecting group for amines, alcohols, and thiols, which can be selectively removed under specific conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trichloroethanol: Used as a protecting group for carboxylic acids and has similar chemical properties.
2,2,2-Trichloroethyl chloroformate: Used as a protecting reagent for hydroxyl and amino groups in organic synthesis.
Uniqueness
2,2,2-Trichloroethyl 3-(1-fluorocyclohexyl)propanoate is unique due to the presence of both a trichloroethyl group and a fluorocyclohexyl group, which imparts distinct chemical properties and reactivity. This combination makes it a valuable compound for specific applications in organic synthesis and pharmaceuticals.
Eigenschaften
CAS-Nummer |
97845-33-5 |
|---|---|
Molekularformel |
C11H16Cl3FO2 |
Molekulargewicht |
305.6 g/mol |
IUPAC-Name |
2,2,2-trichloroethyl 3-(1-fluorocyclohexyl)propanoate |
InChI |
InChI=1S/C11H16Cl3FO2/c12-11(13,14)8-17-9(16)4-7-10(15)5-2-1-3-6-10/h1-8H2 |
InChI-Schlüssel |
HKASVRYSNBSSSK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(CCC(=O)OCC(Cl)(Cl)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



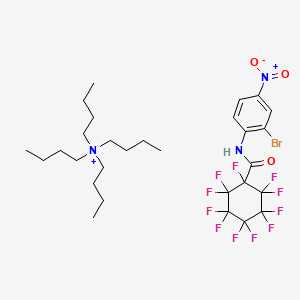
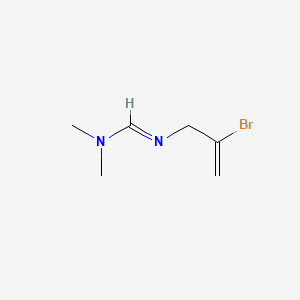
![(1,2-Phenylene)bis[chloro(dimethyl)silane]](/img/structure/B14326697.png)
